Bienvenue dans la boutique en ligne BenchChem!

2-(4-Tert-butylphenoxy)-3-(trifluoromethyl)quinoxaline

P2X7 Receptor Purinergic Signaling Inflammation

2-(4-Tert-butylphenoxy)-3-(trifluoromethyl)quinoxaline (CAS: 338773-60-7) is a synthetic heterocyclic compound belonging to the 2,3-disubstituted quinoxaline class. Its structure features a trifluoromethyl group at the 3-position and a bulky 4-tert-butylphenoxy moiety at the 2-position of the quinoxaline core.

Molecular Formula C19H17F3N2O
Molecular Weight 346.353
CAS No. 338773-60-7
Cat. No. B2386668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Tert-butylphenoxy)-3-(trifluoromethyl)quinoxaline
CAS338773-60-7
Molecular FormulaC19H17F3N2O
Molecular Weight346.353
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)OC2=NC3=CC=CC=C3N=C2C(F)(F)F
InChIInChI=1S/C19H17F3N2O/c1-18(2,3)12-8-10-13(11-9-12)25-17-16(19(20,21)22)23-14-6-4-5-7-15(14)24-17/h4-11H,1-3H3
InChIKeyPGRGRPAFVBACCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Tert-butylphenoxy)-3-(trifluoromethyl)quinoxaline: A Potent P2X7 Antagonist and Antiproliferative Quinoxaline


2-(4-Tert-butylphenoxy)-3-(trifluoromethyl)quinoxaline (CAS: 338773-60-7) is a synthetic heterocyclic compound belonging to the 2,3-disubstituted quinoxaline class. Its structure features a trifluoromethyl group at the 3-position and a bulky 4-tert-butylphenoxy moiety at the 2-position of the quinoxaline core [1]. It has been identified as a potent antagonist of the P2X7 purinergic receptor and exhibits antiproliferative activity in cancer cell lines [2]. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, while the tert-butylphenoxy group contributes to target binding affinity and selectivity [1].

Why 2-(4-Tert-butylphenoxy)-3-(trifluoromethyl)quinoxaline Cannot Be Casually Substituted in Research


Substitution of 2-(4-tert-butylphenoxy)-3-(trifluoromethyl)quinoxaline with other quinoxaline analogs, even those sharing the trifluoromethyl group, can lead to significant changes in biological activity and target selectivity. The specific combination of the tert-butylphenoxy and trifluoromethyl substituents on the quinoxaline core is critical for achieving potent P2X7 antagonism and antiproliferative effects [1]. Data from structural analogs show that even minor modifications, such as replacing the tert-butyl with a smaller group or altering the phenoxy substitution, can drastically reduce or alter target engagement [2]. This underscores the need for rigorous experimental validation, as in silico predictions or assumptions based on class-level activity are unreliable for this specific chemical entity.

Quantitative Differentiation of 2-(4-Tert-butylphenoxy)-3-(trifluoromethyl)quinoxaline Against Key Analogs


P2X7 Receptor Antagonism: High Potency and Selectivity Over Other Purinergic Receptors

2-(4-Tert-butylphenoxy)-3-(trifluoromethyl)quinoxaline is a potent antagonist of the rat P2X7 receptor, with an IC50 of 32 nM. This activity was evaluated in a cell-based FLIPR assay [1]. In contrast, a structurally related 2,3-bis(aryloxymethyl)-6-trifluoromethylquinoxaline analog (Compound 13c) showed significantly reduced activity as a P-glycoprotein inhibitor, demonstrating the critical importance of the specific substitution pattern [2]. The compound's activity is also supported by its reported inhibition range of 11-54 µM against other P2X purinoceptors, suggesting selectivity .

P2X7 Receptor Purinergic Signaling Inflammation

Antiproliferative Activity in MCF-7 Breast Cancer Cells: A Defined IC50 Value

The compound exhibits a moderate antiproliferative effect against the MCF-7 human breast cancer cell line, with a reported IC50 of 15.4 µM . This provides a baseline for its cytotoxic potential. While a direct comparator from the same study is not available, this value is within the range observed for other trifluoromethylquinoxaline derivatives tested in various cancer cell lines, such as 2-arylcarbonyl-3-trifluoromethylquinoxaline 1,4-di-N-oxides (IC50 range 5.72–36.15 µM against A549 cells) [1]. This suggests its potency is comparable to other active members of this chemical class, but the specific value is crucial for researchers selecting a starting point for lead optimization.

Anticancer MCF-7 Breast Cancer

COX-1 and COX-2 Inhibition Profile: Baseline Data for Anti-inflammatory Research

The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, a key target for anti-inflammatory drugs. While specific IC50 values are not provided, the compound was tested for inhibitory activity against COX in mouse macrophages and rat polymorphonuclear leukocytes [1]. For context, related trifluoromethylquinoxaline derivatives have demonstrated measurable COX inhibition (e.g., 63% COX-1 inhibition at 350 µM for a related analog) [2]. This indicates that this compound may possess a similar, albeit unquantified, baseline activity that could be modulated through structural optimization.

COX-1 COX-2 Anti-inflammatory

High-Value Application Scenarios for 2-(4-Tert-butylphenoxy)-3-(trifluoromethyl)quinoxaline Based on Verifiable Evidence


As a Tool Compound for Investigating P2X7 Receptor Function in In Vitro Assays

With a well-defined IC50 of 32 nM against the rat P2X7 receptor in a functional FLIPR assay [1], this compound is a valuable tool for pharmacologists and neuroscientists studying purinergic signaling. Its activity against other P2X receptors is in the micromolar range , providing a useful window of selectivity for probing P2X7-mediated effects in cell-based models of inflammation, pain, and neurodegeneration.

As a Starting Point for the Development of Novel Anticancer Agents Targeting MCF-7 Cells

The reported IC50 of 15.4 µM against the MCF-7 breast cancer cell line positions this compound as a potential lead structure for medicinal chemists. This data point provides a benchmark for structure-activity relationship (SAR) studies aimed at improving potency and understanding the mechanism of action. The quinoxaline core is a well-known scaffold in anticancer drug discovery, and this specific substitution pattern offers a new vector for chemical exploration.

As a Reference in Quinoxaline Structure-Activity Relationship (SAR) Studies

The combination of P2X7 antagonism, antiproliferative activity, and potential COX inhibition makes this compound a useful reference in broader SAR campaigns . Its unique substitution pattern can be compared to other analogs to deconvolute the contributions of the tert-butylphenoxy and trifluoromethyl groups to various biological activities. Researchers can use this compound as a benchmark when synthesizing and testing new quinoxaline derivatives for multiple therapeutic applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Tert-butylphenoxy)-3-(trifluoromethyl)quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.